molecular formula C11H11ClN2O2 B2745886 Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride CAS No. 2377033-50-4

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride

Cat. No.: B2745886
CAS No.: 2377033-50-4
M. Wt: 238.67
InChI Key: JCTRJOUUPUAGOM-UHFFFAOYSA-N
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Description

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the esterification of 3-aminoisoquinoline-1-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .

Scientific Research Applications

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminoquinoline-1-carboxylate: Similar structure but lacks the isoquinoline ring.

    Methyl 3-aminoisoquinoline-1-carboxylate: Similar but without the hydrochloride salt form.

Uniqueness

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride is unique due to its specific structure, which includes both the isoquinoline ring and the hydrochloride salt. This combination can enhance its solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRJOUUPUAGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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